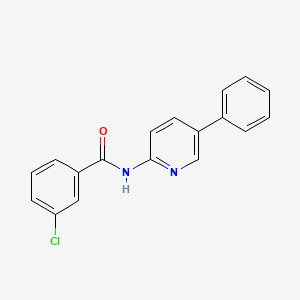
3-Chloro-N-(5-phenylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(5-phenylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 3-chloro substituent and a 5-phenylpyridin-2-yl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(5-phenylpyridin-2-yl)benzamide typically involves the following steps:
Formation of 5-phenylpyridin-2-amine: This can be achieved through the reaction of 2-chloropyridine with phenylboronic acid in the presence of a palladium catalyst via Suzuki-Miyaura coupling.
Acylation Reaction: The 5-phenylpyridin-2-amine is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-(5-phenylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a methoxy group would yield 3-methoxy-N-(5-phenylpyridin-2-yl)benzamide.
Aplicaciones Científicas De Investigación
3-Chloro-N-(5-phenylpyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe in biological studies to investigate the interaction of small molecules with biological targets.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(5-phenylpyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-phenylpyridin-2-yl)benzamide: Lacks the chloro substituent, which may affect its reactivity and binding properties.
3-Chloro-N-(pyridin-2-yl)benzamide: Lacks the phenyl group, which may influence its overall biological activity and specificity.
Uniqueness
3-Chloro-N-(5-phenylpyridin-2-yl)benzamide is unique due to the presence of both the chloro and phenyl groups, which can significantly impact its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C18H13ClN2O |
|---|---|
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
3-chloro-N-(5-phenylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C18H13ClN2O/c19-16-8-4-7-14(11-16)18(22)21-17-10-9-15(12-20-17)13-5-2-1-3-6-13/h1-12H,(H,20,21,22) |
Clave InChI |
QIWVNWJRDJKHCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



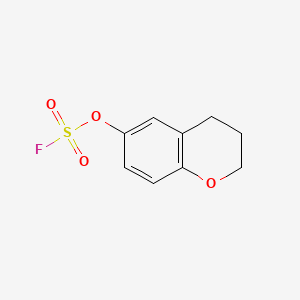
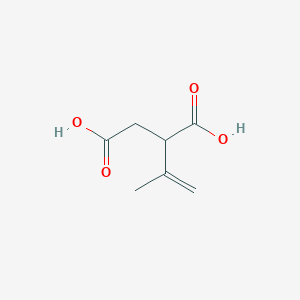
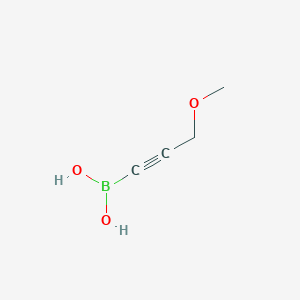

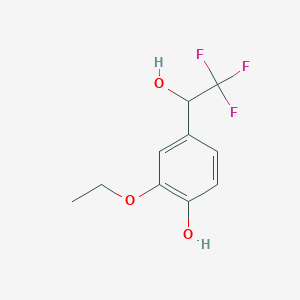
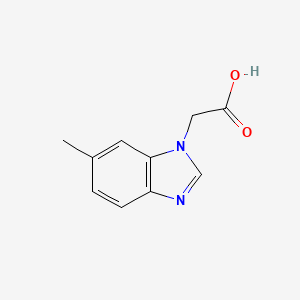
![2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol](/img/structure/B15317402.png)

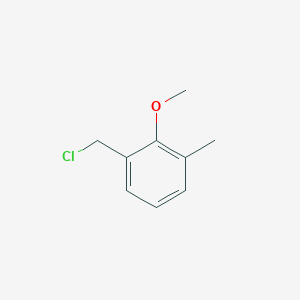
![5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B15317424.png)
![9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B15317438.png)
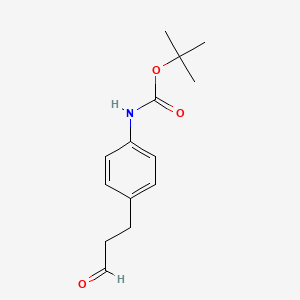
![7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline](/img/structure/B15317450.png)
